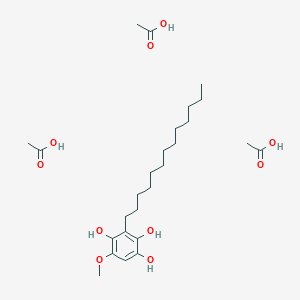![molecular formula C17H36ClNO B14584901 4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride CAS No. 61515-59-1](/img/structure/B14584901.png)
4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride typically involves the following steps:
Formation of Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative by reacting 6-methylheptylamine with butan-1-ol under controlled conditions.
Hydrochloride Formation: The piperidine derivative is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as crystallization, filtration, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or azides.
Scientific Research Applications
4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activity and potential as a drug candidate.
Industrial Applications: Utilized in the production of various organic compounds and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Hydroxydiphenylmethyl)piperidin-1-yl]-1-[4-(1-methylethyl)phenyl]butan-1-ol;hydrochloride
- 1-[4-(1,1-Dimethylethyl)-phenyl]-4-[4-(diphenylmethyl)piperidin-1-yl]butan-1-ol
Uniqueness
4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its uniqueness lies in the presence of the 6-methylheptyl group, which may influence its interaction with molecular targets and its overall pharmacokinetic profile.
Properties
CAS No. |
61515-59-1 |
|---|---|
Molecular Formula |
C17H36ClNO |
Molecular Weight |
305.9 g/mol |
IUPAC Name |
4-[4-(6-methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H35NO.ClH/c1-16(2)8-4-3-5-9-17-10-13-18(14-11-17)12-6-7-15-19;/h16-17,19H,3-15H2,1-2H3;1H |
InChI Key |
BVGSLRPGQILGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC1CCN(CC1)CCCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


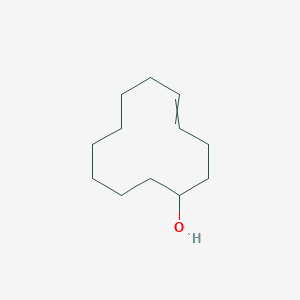
![N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine](/img/structure/B14584823.png)
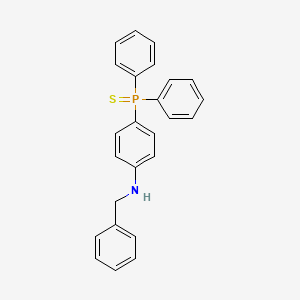
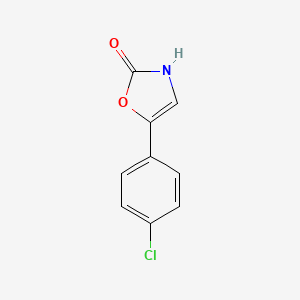
![2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]](/img/structure/B14584838.png)
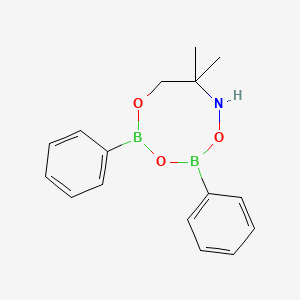
![Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate](/img/structure/B14584859.png)
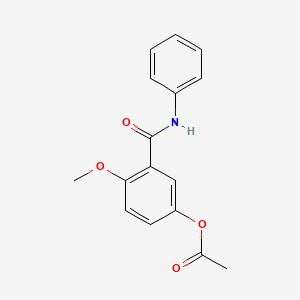
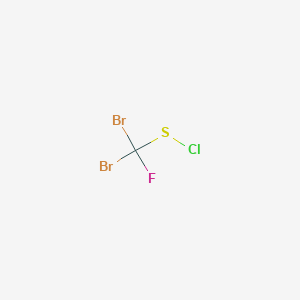
![1-Phenylbicyclo[3.2.1]octane](/img/structure/B14584876.png)
![2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B14584879.png)
![1,1'-[(3-Ethylphenyl)methylene]dipiperidine](/img/structure/B14584896.png)
![N-[(2-Fluorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14584899.png)
